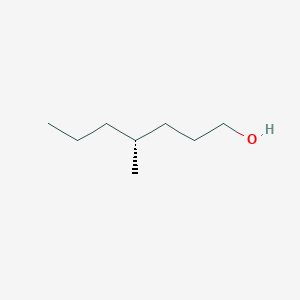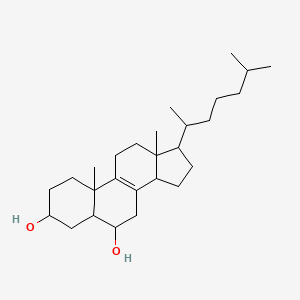
(3beta,5alpha,6alpha)-Cholest-8-ene-3,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta, 5alpha, 6alpha)-Cholest-8-ene-3, 6-diol, also known as (3β, 5α, 6α)-cholest-8-ene-3, 6-diol or peniocerol, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core (3beta, 5alpha, 6alpha)-Cholest-8-ene-3, 6-diol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral (3beta, 5alpha, 6alpha)-Cholest-8-ene-3, 6-diol has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, (3beta, 5alpha, 6alpha)-cholest-8-ene-3, 6-diol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (3beta, 5alpha, 6alpha)-cholest-8-ene-3, 6-diol can be found in fruits. This makes (3beta, 5alpha, 6alpha)-cholest-8-ene-3, 6-diol a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
1. Chemical Synthesis and Transformation
Disodium 3beta,6beta-dihydroxy-5alpha-cholestane disulfate, a derivative of (3beta,5alpha,6alpha)-Cholest-8-ene-3,6-diol, has been synthesized from cholesterol and explored for its cytotoxic properties against various human carcinoma cell lines. This research highlights the potential of such compounds in cancer research and their biological activity dependent on the presence of a cholesterol-type side chain (Cui et al., 2009).
2. Antiproliferative Properties
Novel sterols structurally related to (3beta,5alpha,6alpha)-Cholest-8-ene-3,6-diol have been isolated from the marine sponge Polymastia tenax. These compounds demonstrated significant antiproliferative activity toward various tumor cells, indicating the potential of these sterols in cancer treatment (Santafé et al., 2002).
3. Stereoselective Synthesis
Research on 4,5-Epoxycholestane-3,6-diols, closely related to (3beta,5alpha,6alpha)-Cholest-8-ene-3,6-diol, has led to the generation of cholestane-3,5,6-triol stereoisomers. These compounds are valuable for studying the biological functions of oxysterols and understanding their role in biological processes (Zhao et al., 2007).
4. Novel Sterol Synthesis
A new chemical synthesis of 5alpha-cholest-8(14)-en-3beta,5alpha-diol, a compound related to (3beta,5alpha,6alpha)-Cholest-8-ene-3,6-diol, has been developed. This method offers an alternative synthesis through the reductive rearrangement of steroidal epoxides (Parish et al., 2001).
5. Polyhydroxysterols and Antifungal Activity
Chemical investigation of marine sponges has led to the isolation of novel polyhydroxysterols related to (3beta,5alpha,6alpha)-Cholest-8-ene-3,6-diol. Some of these compounds have demonstrated antifungal activity, indicating potential applications in combating fungal infections (Sauleau & Bourguet-Kondracki, 2005).
Propriétés
Numéro CAS |
570-92-3 |
|---|---|
Formule moléculaire |
C27H46O2 |
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-19,21-22,24-25,28-29H,6-16H2,1-5H3 |
Clé InChI |
MPCLLXXLNXORCU-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CC(C4C3(CCC(C4)O)C)O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CC(C4C3(CCC(C4)O)C)O)C |
melting_point |
181-183°C |
Description physique |
Solid |
Synonymes |
peniocerol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1S,5R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B1252914.png)
![[(2s)-3-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]acetic Acid](/img/structure/B1252918.png)
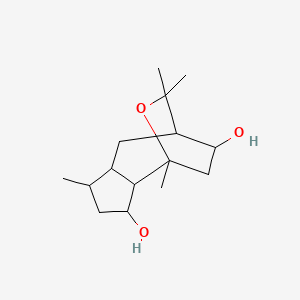
![(7S,9S)-9-acetyl-7-[(2S,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1252922.png)

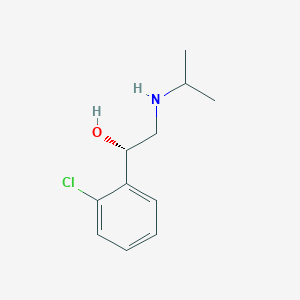
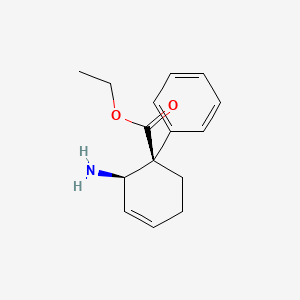
![[(2R,3S,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-2-[(2S)-3-[[(2R,3S)-5-[[(2R,3R)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B1252927.png)
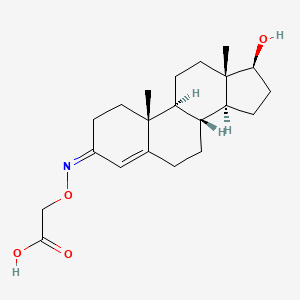

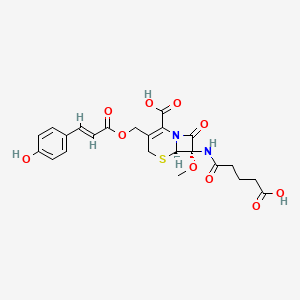
![Cyclopenta[cd]pentalene](/img/structure/B1252933.png)
